3-Fluoro-3-[(3-fluorophenyl)methyl]azetidine hydrochloride
CAS No.: 2098120-71-7
Cat. No.: VC3166878
Molecular Formula: C10H12ClF2N
Molecular Weight: 219.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2098120-71-7 |
|---|---|
| Molecular Formula | C10H12ClF2N |
| Molecular Weight | 219.66 g/mol |
| IUPAC Name | 3-fluoro-3-[(3-fluorophenyl)methyl]azetidine;hydrochloride |
| Standard InChI | InChI=1S/C10H11F2N.ClH/c11-9-3-1-2-8(4-9)5-10(12)6-13-7-10;/h1-4,13H,5-7H2;1H |
| Standard InChI Key | NGLFQVRIARVUJW-UHFFFAOYSA-N |
| SMILES | C1C(CN1)(CC2=CC(=CC=C2)F)F.Cl |
| Canonical SMILES | C1C(CN1)(CC2=CC(=CC=C2)F)F.Cl |
Introduction
3-Fluoro-3-[(3-fluorophenyl)methyl]azetidine hydrochloride is a chemical compound with the CAS number 2098120-71-7. Its molecular formula is C10H12ClF2N, and it has a molecular weight of 219.66 g/mol. This compound is part of a broader class of azetidine derivatives, which are four-membered ring compounds containing nitrogen. Azetidines are known for their potential biological activities and are often explored in pharmaceutical research.
Synthesis and Preparation
The synthesis of azetidine derivatives typically involves the formation of the azetidine ring through cyclization reactions. For compounds like 3-Fluoro-3-[(3-fluorophenyl)methyl]azetidine hydrochloride, specific synthetic routes may involve the use of fluorinated precursors and careful control of reaction conditions to ensure the desired stereochemistry and substitution pattern.
Biological Activity and Potential Applications
While specific biological activity data for 3-Fluoro-3-[(3-fluorophenyl)methyl]azetidine hydrochloride is not readily available, azetidine derivatives are generally explored for their potential in drug development due to their unique structural features. Fluorinated compounds are often investigated for their improved pharmacokinetic properties, such as increased stability and membrane permeability.
Research Findings and Future Directions
Research on azetidine derivatives often focuses on their potential as inhibitors or modulators of biological targets. The presence of fluorine in these compounds can enhance their interaction with enzymes or receptors, potentially leading to therapeutic applications. Future studies on 3-Fluoro-3-[(3-fluorophenyl)methyl]azetidine hydrochloride would likely involve in vitro and in vivo evaluations to assess its biological activity and potential as a lead compound for drug development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume